Given the limited research on FSSA, further studies are needed to explore its potential health benefits and mechanisms of action. This could involve:
Flavonol-2'-sulfonic Acid Sodium Salt is a sodium salt derivative of flavonol-2'-sulfonic acid, characterized by the molecular formula C₁₅H₉NaO₆S and a molecular weight of approximately 340.28 g/mol. This compound appears as a yellowish solid and is soluble in water, making it useful in various chemical applications. The structure features a flavonoid backbone with a sulfonic acid group at the 2' position, contributing to its unique properties and reactivity .
As mentioned earlier, the mechanism of action of flavonol-2'-sulfonic acid sodium salt revolves around its chelating properties. The formation of complexes with metal ions like Sn(IV) and Zr(IV) can mask their interference in analytical techniques, allowing for the selective detection of other elements [].
Flavonol-2'-sulfonic Acid Sodium Salt exhibits notable biological activities, primarily attributed to its flavonoid structure. Some documented effects include:
The synthesis of Flavonol-2'-sulfonic Acid Sodium Salt typically involves the following steps:
Flavonol-2'-sulfonic Acid Sodium Salt has diverse applications across various fields:
Research on Flavonol-2'-sulfonic Acid Sodium Salt has highlighted its interactions with various biological molecules:
Flavonol-2'-sulfonic Acid Sodium Salt shares similarities with other flavonoid compounds but possesses unique characteristics due to its sulfonate group. Some similar compounds include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Quercetin | 3-hydroxyflavone | Known for strong antioxidant properties |
| Kaempferol | 3-hydroxyflavone | Exhibits anti-cancer properties |
| Rutin | Quercetin glycoside | Enhances vascular health |
| Flavonol-3'-sulfonic Acid Sodium Salt | Sulfonate at 3' position | Different biological activity profile |
Flavonol-2'-sulfonic Acid Sodium Salt stands out due to its specific positioning of the sulfonate group, which influences its solubility and interaction with biological systems compared to other flavonoids .
Flavonol-2'-sulfonic Acid Sodium Salt is a sulfonated flavonoid derivative with the molecular formula C₁₅H₉NaO₆S·xH₂O, where x represents the variable number of water molecules in the hydrated form [1] [2] [3]. The anhydrous molecular weight is 340.28 g/mol [2] [4] [5]. The compound is formally named Sodium 2-(3-hydroxy-4-oxo-4H-1-benzopyran-2-yl)benzene-1-sulfonate according to IUPAC nomenclature [1] [2]. This compound is also commonly referred to as 3-Hydroxyflavone-2'-sulfonic Acid Sodium Salt or Sodium Flavonol-2'-sulfonate [4] [5] [6].
The molecular structure consists of a flavonol backbone featuring three distinct ring systems: the benzopyran system (rings A and C) and the phenyl ring (ring B) with a sulfonic acid group attached at the 2' position [1] . The presence of the sulfonic acid group significantly enhances the water solubility compared to the parent flavonol compound [8] [9]. The sodium cation neutralizes the negative charge of the sulfonic acid group, forming the stable salt form [2] [3].
Flavonol-2'-sulfonic Acid Sodium Salt exists as a solid crystalline material at room temperature (20°C) [4] [5] [6]. The compound appears as a white to light yellow powder or crystalline solid [5] [6] [10]. The color variation from white to pale yellow is characteristic of flavonoid derivatives and indicates the presence of the conjugated chromophore system [10]. The compound exhibits no distinctive odor according to available safety data [4].
The compound demonstrates high solubility in water due to the presence of the ionic sulfonic acid group [8] [9]. The sulfonic acid functionality enhances the ionic nature of the molecule, making it readily soluble in aqueous environments [8]. This enhanced water solubility is a significant advantage over the parent flavonol compounds, which typically exhibit poor water solubility [9]. The sodium salt form further contributes to the aqueous solubility through the formation of hydrated ionic structures [9].
The compound exists in a hydrated form with a maximum water content of 8.0% as determined by analytical methods [5] [6]. The water molecules are incorporated as water of crystallization, forming an integral part of the crystal structure [11]. The solubility characteristics make this compound particularly suitable for use in aqueous biological systems and analytical applications [9].
Flavonol-2'-sulfonic Acid Sodium Salt demonstrates good thermal stability under standard storage conditions [4] [5]. The recommended storage temperature is room temperature, preferably in a cool and dark place below 15°C [5] [6]. The compound maintains its structural integrity and purity when stored under appropriate conditions [5].
The hydrated form of the compound can undergo dehydration upon heating, resulting in the loss of water of crystallization [11]. This process is typically reversible, allowing the compound to rehydrate under appropriate humidity conditions [11]. The thermal behavior is consistent with other sodium salt hydrates, which exhibit characteristic dehydration patterns depending on temperature and atmospheric conditions [12].
Flavonol-2'-sulfonic Acid Sodium Salt exhibits strong absorption characteristics in the ultraviolet region due to the presence of the flavonoid chromophore system [13] [14]. The compound demonstrates significant fluorescence properties, making it valuable as a fluorescent probe in biochemical research applications [9] [14]. The UV-visible spectroscopic behavior is characteristic of flavonol derivatives, with electronic transitions corresponding to π→π* transitions within the conjugated ring system [13] [15].
The spectroscopic properties are influenced by the presence of the sulfonic acid group, which can modify the electronic distribution within the molecule [14]. Time-dependent density functional theory calculations have been employed to understand the electronic transitions and fluorescence properties of flavonol derivatives [14].
The infrared spectrum of Flavonol-2'-sulfonic Acid Sodium Salt displays characteristic absorption bands corresponding to its functional groups [16] [17] [18]. The sulfonic acid group exhibits characteristic stretching vibrations, with antisymmetric SO₂ stretching typically appearing around 1350 cm⁻¹ and symmetric SO₂ stretching around 1160 cm⁻¹ [17] [18]. Additional SO stretching bands are observed around 900 cm⁻¹ [18].
The flavonoid backbone contributes aromatic C=C stretching vibrations in the 1625-1440 cm⁻¹ region and carbonyl (C=O) stretching around 1650-1680 cm⁻¹ for the conjugated system [19]. Hydroxyl group stretching appears as a broad band in the 3200-3550 cm⁻¹ region [19]. The infrared spectroscopic data confirms the presence of both the flavonoid structure and the sulfonic acid functionality [16].
Nuclear magnetic resonance spectroscopy confirms the structural integrity of Flavonol-2'-sulfonic Acid Sodium Salt [5] [6] [20]. The NMR analysis validates the expected molecular structure and provides detailed information about the chemical environment of carbon and hydrogen atoms within the molecule [20]. The spectroscopic confirmation is essential for quality control and structural verification of the compound [5] [6].
The NMR characteristics are consistent with the presence of aromatic protons from the flavonoid rings and the absence of protons directly attached to the sulfonic acid group due to the sodium salt formation [20]. The chemical shifts and coupling patterns provide detailed structural information about the substitution pattern and connectivity within the molecule [21].
Mass spectrometry of Flavonol-2'-sulfonic Acid Sodium Salt provides molecular ion peaks consistent with the expected molecular formula [22]. The molecular ion peak appears at m/z 340.28 for the anhydrous form [2] [22]. The fragmentation pattern in mass spectrometry reflects the structural features of both the flavonoid backbone and the sulfonic acid group [22].
The mass spectrometric analysis is valuable for molecular weight confirmation and structural elucidation. The presence of sodium in the salt form influences the ionization behavior and fragmentation patterns observed in the mass spectrum [22].
The crystal structure analysis of Flavonol-2'-sulfonic Acid Sodium Salt reveals important information about its solid-state organization [23] [24]. Similar to other sodium sulfonate salt hydrates, the compound likely adopts a crystal system that accommodates both the organic flavonoid component and the hydrated sodium cations [23] [24]. The space group determination follows standard crystallographic principles based on systematic absences and symmetry analysis [25] [26].
The crystallographic parameters include unit cell dimensions that reflect the molecular size and packing arrangement of the flavonoid molecules along with sodium cations and water molecules [23] [24]. The crystal structure determination requires careful analysis of diffraction data to establish the correct space group and unit cell parameters [26].
The coordination environment around the sodium cation in Flavonol-2'-sulfonic Acid Sodium Salt involves interaction with water molecules and potentially with oxygen atoms from the sulfonic acid group [23] [24]. Sodium cations typically adopt octahedral coordination with water molecules in hydrated salt structures [23] [24]. The bond lengths and angles around the sodium center reflect the coordination geometry and bonding preferences [24].
The flavonoid component exhibits typical bond parameters for flavonol derivatives, with characteristic C=O bond lengths around 1.25-1.26 Å for the carbonyl group [27]. The aromatic rings maintain planarity or near-planarity depending on the substitution pattern and intermolecular interactions [27]. The sulfonic acid group attachment introduces additional geometric constraints that influence the overall molecular conformation [27].
The crystal packing of Flavonol-2'-sulfonic Acid Sodium Salt is stabilized by multiple types of intermolecular interactions [23] [24] [28]. Hydrogen bonding plays a crucial role, involving the hydroxyl groups of the flavonoid, water molecules, and potentially the sulfonic acid oxygen atoms [23] [24]. The hydrated sodium cations form three-dimensional hydrogen-bonded networks that contribute to crystal stability [23] [24].
π-π stacking interactions between aromatic rings of adjacent flavonoid molecules contribute to the crystal packing arrangement [28]. The presence of the sulfonic acid group introduces additional electrostatic interactions that influence the overall crystal structure [23]. The water molecules participate in extensive hydrogen bonding networks that bridge different molecular components within the crystal lattice [23] [24].
Density functional theory calculations provide detailed insights into the electronic structure of Flavonol-2'-sulfonic Acid Sodium Salt [29] [30] [14]. DFT analysis reveals the electron distribution, molecular orbital characteristics, and bonding patterns within the molecule [29] [30]. The calculations confirm the planar or near-planar arrangement of the flavonoid rings, which is important for the electronic properties and potential biological activity [29] [27].
The presence of the sulfonic acid group influences the electronic distribution and molecular properties as revealed by DFT calculations [30]. The sodium cation coordination affects the overall charge distribution and molecular geometry [30]. Computational studies provide valuable information about the stability, reactivity, and spectroscopic properties of the compound [31] [30].
The molecular orbital analysis of flavonol derivatives reveals important information about the electronic structure and chemical reactivity [29] [30] [32]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) characteristics determine the electronic excitation properties and potential chemical reactions [29] [30]. The flavonoid π-system contributes significantly to the frontier molecular orbitals [32].
The sulfonic acid substitution modifies the molecular orbital energies and electron distribution compared to the parent flavonol compound [30]. The electronic structure calculations help explain the observed spectroscopic properties and provide insights into the molecular behavior [30] [32].
Aromaticity analysis using nucleus-independent chemical shift (NICS) calculations provides quantitative measures of the aromatic character of the ring systems in Flavonol-2'-sulfonic Acid Sodium Salt [33] [34]. NICS values indicate the magnetic aromaticity of the individual rings within the flavonoid structure [33] [34]. The benzopyran ring system (rings A and C) and the phenyl ring (ring B) exhibit different degrees of aromaticity as revealed by NICS analysis [33].